1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-phenyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-16-13-8-9-17-10-12(13)14(15-16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTTZQWQPNSGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to exhibit a wide spectrum of biological properties. They have been used as pharmacophores in various therapeutic divisions.
Mode of Action
Pyrazole derivatives have been known to interact with various targets leading to a range of pharmacological effects.
Biological Activity
1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological potentials.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- CAS Number : 1234567 (example placeholder)
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydropyrano[4,3-c]pyrazole exhibit significant anticancer activity against various cancer cell lines.
Case Studies
-
Cell Line Testing :
- MCF-7 (Breast Cancer) : The compound displayed an IC value of 12.5 µM.
- HCT-116 (Colorectal Cancer) : Showed promising results with an IC of 10 µM.
- NCI-H460 (Lung Cancer) : Exhibited an IC of 42.3 µM.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 10 |
| NCI-H460 | 42.3 |
- Mechanism of Action :
Anti-inflammatory Properties
In addition to its anticancer potential, the compound exhibits anti-inflammatory effects.
Research Findings
Studies have indicated that tetrahydropyrano[4,3-c]pyrazole derivatives can act as selective COX-2 inhibitors:
- Inhibition Studies : Compounds derived from this structure showed significant inhibition percentages against COX-2 enzymes compared to standard drugs like celecoxib.
| Compound | COX-2 Inhibition (%) |
|---|---|
| Compound A | 71 |
| Compound B | 65 |
| Celecoxib | 22 |
These results suggest that the compound may be a viable candidate for developing anti-inflammatory medications .
Additional Biological Activities
This compound has also been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains.
- Neuroprotective Effects : Some derivatives demonstrated potential in protecting neuronal cells from oxidative stress.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of tetrahydropyrano[4,3-c]pyrazole compounds exhibit promising antitumor activity. For instance, studies have shown that modifications to the pyrazole ring can enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as arthritis .
Neuroprotective Effects
Recent investigations highlight the neuroprotective properties of 1-ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. It has been shown to mitigate oxidative stress in neuronal cells, which could be beneficial in neurodegenerative disorders like Alzheimer's disease .
Agriculture
Pesticidal Applications
The compound's unique chemical structure allows it to act as a pesticide. Studies have demonstrated its effectiveness against various agricultural pests, suggesting that it could serve as a natural alternative to synthetic pesticides . Its mode of action typically involves disrupting the nervous system of insects.
Plant Growth Regulation
Research has indicated that tetrahydropyrano compounds can act as plant growth regulators. They promote growth and enhance resistance to environmental stresses in crops, which could lead to increased agricultural productivity .
Materials Science
Polymer Chemistry
In materials science, this compound has been used to develop novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
Nanocomposites
The compound is also being explored for use in nanocomposites due to its ability to improve the dispersion of nanoparticles within polymer matrices. This application is particularly relevant in creating advanced materials for electronics and coatings .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrano[4,3-c]pyrazole derivatives differ in substituents and ring fusion positions, which critically affect their physicochemical and biological properties. Key examples include:
Key Observations:
- Ring Fusion Position: Pyrano[4,3-c]pyrazoles (e.g., target compound) exhibit distinct planarity compared to pyrano[2,3-c]pyrazoles. For example, 3,6-dimethyl-1-phenyl-pyrano[2,3-c]pyrazol-4-one adopts a triclinic crystal system with a planar core, while [4,3-c] isomers show greater steric hindrance in phenyl ring orientation (torsion angles: 71.9°–92.1°) .
Physicochemical Properties
- Crystallography: Halogenated pyrano[4,3-c]pyrazoles (e.g., 8-Cl derivatives) crystallize in triclinic (P-1) or monoclinic (P21/m) systems, with bond lengths (C9a–C9b: 1.439 Å) indicating delocalized electron density .
- Lipophilicity : Ethyl ester derivatives (e.g., ) exhibit higher logD values than bromomethyl or methyl analogs, influencing pharmacokinetics .
Preparation Methods
Step 1: Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl Acetate Intermediate
- Reactants: Tetrahydropyran-3-one and diethyl oxalate.
- Catalyst/Base: Lithium bis(trimethylsilyl)amide (LiHMDS).
- Solvent: Tetrahydrofuran (THF).
- Conditions: Low temperature (-70 to -80 °C) under argon atmosphere.
- Procedure:
- LiHMDS is added to THF and cooled to -70 to -80 °C.
- A solution of tetrahydropyranone and diethyl oxalate in THF is slowly added dropwise.
- The reaction mixture is stirred at low temperature for 30 minutes to 2 hours until completion (monitored by TLC).
- The reaction is quenched by slow addition of water and pH adjustment to 2-3 using concentrated HCl.
- Extraction with ethyl acetate and washing with brine follows.
- Outcome: Crude 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate is obtained as a reddish-brown liquid.
Step 2: Cyclization to Form Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- Reactants: Crude intermediate from Step 1 and hydrazine hydrate.
- Solvent: Glacial acetic acid.
- Conditions: 20-30 °C, overnight stirring.
- Procedure:
- The crude intermediate is dissolved in glacial acetic acid.
- Hydrazine hydrate is added dropwise at controlled temperature.
- The mixture is stirred overnight to ensure complete cyclization.
- After completion, water and ethyl acetate are added.
- pH is adjusted to 8-9 using solid sodium carbonate.
- The organic layer is separated, washed with brine, concentrated, and treated with petroleum ether to precipitate the product.
- Outcome: Crude white solid ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is obtained.
Step 3: Hydrolysis to Obtain 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid
- Reactants: Crude ester from Step 2 and aqueous lithium hydroxide.
- Solvent: Ethanol.
- Conditions: 10-20 °C for base addition, then heated to 40-60 °C for 2-3 hours.
- Procedure:
- The crude ester is dissolved in ethanol.
- Aqueous lithium hydroxide is slowly added at 10-20 °C.
- The reaction mixture is heated to 40-60 °C and stirred for 2-3 hours.
- Reaction completion is confirmed by TLC.
- The mixture is concentrated, acidified to pH 1-2 with dilute HCl.
- The precipitated product is filtered, washed, and dried.
- Outcome: Pure 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is obtained with purity up to 99%.
Adaptation for 1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
To synthesize the target compound this compound, the above method is modified by introducing:
- Ethyl group at N-1: Typically introduced by alkylation of the pyrazole nitrogen after ring formation or by using ethyl-substituted hydrazine derivatives.
- Phenyl group at C-3: Introduced via the use of phenyl-substituted aldehydes or ketones in a multicomponent reaction or by substituting the starting tetrahydropyranone with a phenyl-substituted analogue.
A plausible synthetic route involves:
- Using phenylhydrazine or phenyl-substituted hydrazine derivatives in Step 2 to incorporate the phenyl group at the pyrazole ring.
- Alkylation with ethyl halides or ethylating agents post-pyrazole formation to introduce the ethyl group at N-1.
Alternative Multicomponent Synthesis Approaches
Recent green chemistry approaches have demonstrated the synthesis of pyrano[2,3-c]pyrazole derivatives via multicomponent reactions (MCRs) involving:
- Aromatic aldehydes (e.g., benzaldehyde derivatives for phenyl substitution).
- Malononitrile or ethyl cyanoacetate.
- Hydrazines or substituted hydrazines.
- Catalysts such as silica-supported dodecatungstophosphoric acid.
These MCRs are performed under microwave irradiation or conventional heating, offering advantages of:
- One-pot synthesis.
- Shorter reaction times.
- High yields.
- Environmentally friendly conditions.
While these methods are reported for related pyrano-pyrazole systems, adaptation for this compound requires optimization of reactants and conditions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The patented stepwise method offers a reliable, scalable route with controlled reaction steps and high purity, suitable for industrial applications.
- The use of lithium bis(trimethylsilyl)amide at low temperature ensures selective formation of the key intermediate with minimized side reactions.
- Hydrazine hydrate cyclization is efficient and proceeds under mild conditions.
- Hydrolysis with lithium hydroxide is gentle, preserving the integrity of the fused ring system.
- Multicomponent reactions provide a rapid alternative but may require catalyst and condition optimization to achieve the specific substitution pattern of 1-ethyl and 3-phenyl groups.
- Safety concerns with explosive reagents such as ethyl diazoacetate are avoided in the patented method, enhancing process safety and reproducibility.
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| [TMBSED][TFA]₂ | Ethanol | 50 | 85–92 | |
| NaHSO₄ | Ethanol-water | 80 | 78–85 | |
| None (thermal) | Ethanol | Reflux | 60–70 |
Which spectroscopic and chromatographic techniques are critical for structural confirmation of pyrano[4,3-c]pyrazole derivatives?
Basic Research Question
- 1H NMR : Identifies substituent patterns (e.g., ethyl or phenyl groups) and hydrogen bonding interactions. For example, the ethyl group in 1-ethyl derivatives shows a triplet at δ 1.2–1.4 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups .
- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with acetonitrile/water mobile phases .
How can reaction yields be optimized for electron-deficient aldehydes in pyrano[4,3-c]pyrazole synthesis?
Advanced Research Question
Electron-deficient aldehydes (e.g., nitro-substituted) often require tailored conditions:
- Catalyst Optimization : Increase [TMBSED][TFA]₂ loading to 0.1 mmol to enhance electrophilic activation .
- Solvent Adjustment : Use polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .
- Temperature Control : Prolong reaction time (6–8 hours) at 60°C to overcome slower kinetics .
- Mechanistic Insight : Electron-withdrawing groups reduce aldehyde reactivity, necessitating stronger acid catalysts or microwave-assisted synthesis .
What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
Advanced Research Question
Discrepancies often arise from solvation effects or protein flexibility.
- Validation Steps :
- Re-docking : Verify docking parameters (e.g., grid size, flexibility of 14-α-demethylase lanosterol’s active site) using PDB: 3LD6 .
- MD Simulations : Perform 100-ns molecular dynamics simulations to account for protein conformational changes .
- In Vitro Assays : Compare IC₅₀ values against Candida albicans to confirm antifungal activity .
- Case Study : Pyrano[4,3-c]pyrazoles with methoxy substituents showed stronger docking affinity but weaker antifungal activity due to poor membrane permeability .
How do structural modifications influence the biological activity of pyrano[4,3-c]pyrazoles?
Advanced Research Question
- Substituent Effects :
- Phenyl at C3 : Enhances π-π stacking with enzyme active sites (e.g., 14-α-demethylase) .
- Ethyl at N1 : Improves lipophilicity, increasing blood-brain barrier permeability .
- Pharmacophore Modeling : Triazole or pyrazole fusion (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) broadens target specificity .
Q. Table 2: Bioactivity vs. Substituent Patterns
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-Ethyl-3-phenyl | 14-α-Demethylase | 12.3 | |
| 1-Methyl-4-nitro | COX-2 | 45.8 | |
| 3-(4-Methoxyphenyl) | CYP3A4 | >100 |
What are the challenges in crystallizing pyrano[4,3-c]pyrazole derivatives, and how are they addressed?
Advanced Research Question
- Crystallization Issues : Flexible tetrahydropyran rings cause disorder.
- Solutions :
- Use slow evaporation in ethanol/acetone (1:1) to promote ordered packing .
- Introduce halogen substituents (e.g., Cl, Br) to enhance intermolecular interactions .
- Case Study : The crystal structure of 3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one (CCDC: 2297032) confirmed chair conformations via X-ray diffraction .
How can regioselectivity be controlled in pyrazole annulation reactions?
Advanced Research Question
Regioselectivity depends on catalyst and substituent positioning:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
